Acetophenone-13C8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

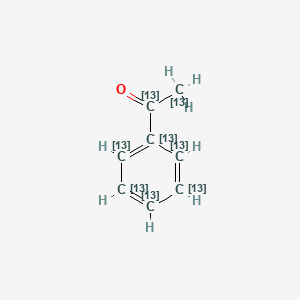

1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2-13C2)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-LLXNCONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.090 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Acetophenone-13C8 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetophenone-13C8 is a stable isotope-labeled form of acetophenone, a simple aromatic ketone. In the landscape of scientific research, particularly in analytical chemistry and drug development, the application of isotopically labeled compounds is indispensable for achieving high accuracy and precision. This technical guide provides an in-depth exploration of the primary use of this compound in research, focusing on its role as an internal standard in quantitative mass spectrometry-based analysis.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of unlabeled acetophenone. IDMS is a gold-standard analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] The labeled compound, in this case, this compound, exhibits nearly identical chemical and physical properties to the unlabeled analyte.[2][3] This co-elution during chromatographic separation and co-ionization in the mass spectrometer allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the quantification.[4][5]

The eight 13C atoms in this compound result in a molecule that is 8 Daltons heavier than the natural acetophenone. This mass difference is easily resolved by a mass spectrometer, allowing for the independent measurement of the analyte and the internal standard.

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis, such as in environmental monitoring or food safety testing.

Detailed Experimental Protocol: Quantification of Acetophenone in a Liquid Matrix

This section provides a generalized, detailed methodology for the quantification of acetophenone in a liquid sample (e.g., water or a beverage) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Preparation of Standards and Reagents

-

Stock Solutions: Prepare a stock solution of unlabeled acetophenone (e.g., 1 mg/mL in methanol) and a stock solution of this compound (e.g., 1 mg/mL in methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled acetophenone. Each calibration standard should also be spiked with a constant concentration of the this compound internal standard solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

-

Spiking: To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the spiked sample onto the cartridge. Wash the cartridge to remove interferences. Elute the acetophenone and this compound with a suitable organic solvent (e.g., ethyl acetate).

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., dichloromethane) to the spiked sample. Vortex thoroughly and allow the layers to separate. Collect the organic layer.

-

-

Concentration: Evaporate the solvent from the eluate or organic layer under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode.

-

Oven Temperature Program: An initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.

-

Ions to Monitor:

-

For Acetophenone (unlabeled): m/z 120 (molecular ion), 105, 77.

-

For this compound: m/z 128 (molecular ion).

-

-

Data Analysis

-

Integrate the peak areas of the selected ions for both unlabeled acetophenone and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled acetophenone in the calibration standards.

-

Determine the concentration of acetophenone in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Presentation

The following tables represent typical validation data for a quantitative method using a stable isotope-labeled internal standard, analogous to what would be expected for a method employing this compound.

Table 1: Calibration Curve for Acetophenone Quantification

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| R² | 0.9995 |

Table 2: Precision and Accuracy Data

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |

| Low | 3 | 2.95 ± 0.12 | 4.1 | 98.3 |

| Medium | 75 | 76.8 ± 2.5 | 3.3 | 102.4 |

| High | 400 | 395.2 ± 11.1 | 2.8 | 98.8 |

Potential Application in Metabolic Research

Should research necessitate the investigation of acetophenone's metabolic pathways, this compound would be an invaluable tool. By administering this compound to a biological system (e.g., cell culture or animal model), researchers could use mass spectrometry to identify and quantify metabolites that contain the 13C label, thereby elucidating the biotransformation pathways of acetophenone.

Hypothetical Metabolic Pathway Tracing

The diagram below illustrates a hypothetical workflow for tracing the metabolism of acetophenone using this compound.

Conclusion

This compound serves a critical and specialized role in modern scientific research. Its primary and well-established application is as an internal standard for the highly accurate and precise quantification of acetophenone using isotope dilution mass spectrometry. This is fundamental in various fields, including environmental analysis, food science, and pharmaceutical quality control. While its use in metabolic studies is less documented, its properties as a stable isotope-labeled compound make it a potentially powerful tool for elucidating the biotransformation pathways of acetophenone. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Acetophenone-13C8: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of Acetophenone-13C8, a stable isotope-labeled compound integral to advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Physical and Chemical Properties

This compound is a heavy isotope-labeled form of acetophenone, where all eight carbon atoms are replaced with the 13C isotope. This isotopic enrichment makes it an invaluable tool for tracing metabolic pathways and quantifying metabolites in complex biological systems.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | 13C8H8O | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Appearance | Brownish Oil | [3] |

| Melting Point | 19-20 °C | |

| Boiling Point | 202 °C | |

| Density | 1.097 g/mL at 25 °C | |

| Isotopic Purity | ≥99 atom % 13C | |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | |

| Flash Point | 76.0 °C (closed cup) |

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of other labeled compounds and as a tracer in metabolic studies.

Intermediate in Chemical Synthesis:

A primary application of this compound is as a precursor in the synthesis of Mandelic Acid-13C8. Labeled mandelic acid is utilized as a urinary antiseptic and as a biomarker for assessing occupational exposure to styrene.

Metabolic Tracing:

Stable isotope labeling with compounds like this compound is a powerful technique to elucidate metabolic pathways. By introducing the 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This approach, often coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes. While specific signaling pathways directly traced with this compound are not extensively documented in publicly available literature, its utility lies in broader metabolic flux analysis, aiding in the understanding of xenobiotic metabolism and the metabolic fate of drug candidates.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of Benzene-13C6 with a 13C-labeled acetylating agent.

Reaction:

Benzene-13C6 + Acetyl-1,2-13C2 chloride → this compound + HCl

Reagents:

-

Benzene-13C6

-

Acetyl-1,2-13C2 chloride (or Acetic-1,2-13C2 anhydride)

-

Anhydrous Aluminum Chloride (AlCl3) as a catalyst

-

Dichloromethane (or another suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add Benzene-13C6 to the flask.

-

Slowly add Acetyl-1,2-13C2 chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).

-

1H NMR: The proton NMR spectrum will be simplified due to the 13C labeling of the aromatic ring and methyl group, showing characteristic splitting patterns from 1H-13C coupling.

-

13C NMR: The 13C NMR spectrum will show signals for all eight carbon atoms, with their chemical shifts being informative of their chemical environment. The high enrichment of 13C will result in complex 13C-13C coupling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak at m/z 128. The fragmentation pattern will be characteristic of acetophenone, with fragments showing the incorporation of 13C.

Visualizations

Synthesis of Mandelic Acid-13C8 from this compound

Caption: Workflow for the synthesis of Mandelic Acid-13C8.

General Workflow for 13C Metabolic Tracing

Caption: Conceptual workflow for a 13C metabolic tracing study.

References

An In-depth Technical Guide to the Safety and Handling of Acetophenone-13C8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acetophenone-13C8, a stable isotope-labeled analog of acetophenone. While this isotopologue is not expected to exhibit significantly different chemical reactivity or toxicity compared to its unlabeled counterpart, adherence to strict safety protocols is essential in a laboratory setting. This document summarizes key safety data, handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a derivative of acetophenone where all eight carbon atoms have been replaced with the carbon-13 isotope. This labeling is primarily for use in tracer studies and metabolic research, where it allows for the tracking of the molecule and its metabolites.

| Property | Value | Source |

| Molecular Formula | ¹³C₈H₈O | [1] |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Brownish Oil | [1] |

| Boiling Point | 202 °C (literature) | |

| Melting Point | 19-20 °C (literature) | |

| Density | 1.097 g/mL at 25 °C | |

| Flash Point | 76.00 °C (closed cup) | |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, and Methanol. Slightly soluble in water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

Signal Word: Warning

Experimental Protocols: Standard Handling and Safety Procedures

While specific experimental protocols for this compound are not detailed in publicly available safety documents, the following standard procedures for handling acetophenone and its derivatives should be strictly followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 15-25 °C. Keep away from strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on the non-isotopically labeled acetophenone.

| Toxicity Metric | Value | Species |

| LD50 Oral | 815 mg/kg | Rat |

| LC50 Inhalation | > 2.130 mg/L (8 h) | Rat |

| LD50 Dermal | 3300 mg/kg | Rat |

-

Acute Effects: Harmful if swallowed. Causes serious eye irritation. Acute exposure to vapors may cause skin irritation.

-

Chronic Effects: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most current and complete safety information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

Deconstructing the Certificate of Analysis for Acetophenone-¹³C₈: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the purity and isotopic labeling of a compound like Acetophenone-¹³C₈ is critical for its application in areas such as metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. The Certificate of Analysis (CoA) is the primary document that provides this crucial information. This in-depth guide explains the key components of a typical CoA for Acetophenone-¹³C₈, detailing the analytical methods used and the interpretation of the presented data.

Quantitative Data Summary

A Certificate of Analysis for Acetophenone-¹³C₈ quantifies its chemical and isotopic purity, as well as the presence of any impurities. The following tables summarize the typical data found on a CoA, providing a clear overview of the product's specifications and batch-specific results.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Formula | ¹³C₈H₈O |

| Molecular Weight | 128.09 g/mol |

| CAS Number | 1173022-59-7 |

| Appearance | Clear, colorless liquid |

Table 2: Purity and Composition

| Test | Method | Specification | Example Result |

| Chemical Purity | GC or HPLC | ≥ 99.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry or NMR | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |

| Isotopic Enrichment | Mass Spectrometry | M+8 | Conforms |

Table 3: Physical Properties

| Test | Method | Specification | Example Result |

| Refractive Index | Refractometry | 1.532 - 1.535 @ 20°C | 1.534 |

| Density | Pycnometry or Densitometry | 1.025 - 1.027 g/mL @ 20°C | 1.026 g/mL |

| Freezing Point | Thermometry | 18 - 20°C | 19.5°C |

Table 4: Residual Solvents

| Test | Method | Specification (ICH Q3C) | Example Result |

| Residual Solvents | Headspace GC-MS | Varies by solvent class | Complies |

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.

Chemical Purity Determination by Gas Chromatography (GC)

-

Principle: Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the area of the main peak (Acetophenone-¹³C₈) to the total area of all peaks detected.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Methodology:

-

Sample Preparation: A dilute solution of Acetophenone-¹³C₈ is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up to ensure efficient separation of any potential impurities.

-

Detection: As the separated components elute from the column, they are detected by the FID.

-

Quantification: The area of each peak is integrated, and the chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For Acetophenone-¹³C₈, this technique is used to confirm the incorporation of eight ¹³C atoms and to determine the percentage of molecules that are fully labeled.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and initial separation.

-

Methodology:

-

Ionization: The sample molecules are ionized, typically using Electron Impact (EI) ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions.

-

Data Analysis: The mass spectrum will show a molecular ion peak at an m/z corresponding to the mass of Acetophenone-¹³C₈ (approximately 128 Da). The isotopic purity is determined by comparing the intensity of the peak for the fully labeled compound (M+8 relative to unlabeled acetophenone) to the intensities of peaks corresponding to molecules with fewer ¹³C atoms. The isotopic enrichment confirms that the primary labeled species is indeed the one with eight additional mass units.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Acetophenone-¹³C₈, ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic and methyl protons. The coupling patterns will be significantly altered due to the presence of ¹³C atoms, leading to complex splitting patterns that confirm the labeling.

-

¹³C NMR: The carbon spectrum will show signals for each of the eight carbon atoms at their respective chemical shifts, confirming the integrity of the carbon skeleton.

-

-

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

-

Principle: This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system.

-

Instrumentation: A GC-MS system equipped with a headspace autosampler.

-

Methodology:

-

Sample Preparation: A precisely weighed amount of the Acetophenone-¹³C₈ sample is placed in a headspace vial and sealed.

-

Incubation: The vial is heated to a specific temperature for a set period to allow volatile solvents to partition into the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC.

-

Analysis: The separation and detection are performed as described for GC-MS.

-

Quantification: The amounts of any detected solvents are calculated by comparison to a standard containing known concentrations of potential residual solvents, with limits set by guidelines such as ICH Q3C.[1][2]

-

Visualizing the Quality Control Workflow and Data Relationships

To better understand the logical flow of the analytical process and how different tests contribute to the final assessment of quality, the following diagrams are provided.

Caption: Quality control workflow for Acetophenone-¹³C₈.

Caption: Relationship between analytical tests and final product specification.

References

Early Studies of Acetophenone-13C8: A Technical Overview

Disclaimer: Access to the full text of specific early research articles involving Acetophenone-13C8 was limited. This guide, therefore, provides a comprehensive overview based on available information, focusing on the compound's properties and its likely applications in early scientific research, supplemented by a generalized experimental workflow.

Introduction to this compound

This compound is a stable isotope-labeled analog of acetophenone, a simple aromatic ketone. In this molecule, all eight carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution renders the molecule chemically identical to its unlabeled counterpart but significantly heavier, a property that is crucial for its primary application in analytical chemistry. Early studies leveraging this compound would have focused on its utility as a tracer and an internal standard for highly sensitive and specific quantitative analyses.

Core Applications in Early Research

The predominant use of this compound in early scientific studies was likely as an internal standard in quantitative mass spectrometry-based analyses. The principle behind using a stable isotope-labeled internal standard is to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in measurements.

Key Research Areas:

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of acetophenone or structurally related drugs.

-

Biomarker Quantification: Measuring the concentration of acetophenone as a biomarker for exposure to environmental or industrial chemicals, such as styrene.

-

Metabolic Tracing: Following the metabolic fate of the carbon skeleton of acetophenone in biological systems.

Quantitative Data Summary

Experimental Protocols

A detailed experimental protocol from a specific early study cannot be cited. However, a general methodology for the use of this compound as an internal standard in a bioanalytical study is outlined below.

General Protocol for Quantification of Acetophenone in a Biological Matrix

-

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of unlabeled acetophenone into the blank biological matrix (e.g., plasma, urine). A fixed concentration of this compound is added to each calibration standard.

-

Sample Preparation:

-

An aliquot of the biological sample is taken.

-

A known amount of this compound solution (the internal standard) is added to the sample.

-

The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.

-

The extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

-

Analytical Method:

-

The prepared samples and calibration standards are analyzed by a chromatographic technique (e.g., Gas Chromatography or Liquid Chromatography) coupled to a Mass Spectrometer (GC-MS or LC-MS).

-

The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both the unlabeled acetophenone and the this compound.

-

-

Data Analysis:

-

The peak areas for both the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

The concentration of the analyte in the unknown samples is calculated from the calibration curve using the measured peak area ratio.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard like this compound.

Caption: A generalized workflow for quantitative analysis using this compound.

Environmental Fate of Acetophenone-¹³C₈: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the environmental fate of acetophenone. As specific data for Acetophenone-¹³C₈ is not publicly available, this guide utilizes data for the unlabeled compound as a proxy. The potential influence of ¹³C isotopic labeling on the degradation rates is discussed based on established principles of kinetic isotope effects.

Executive Summary

This technical guide summarizes the current understanding of the environmental fate of Acetophenone-¹³C₈, a stable isotope-labeled compound used in various research and development applications. The primary degradation pathways for the parent compound, acetophenone, are microbial biodegradation and photodegradation. Hydrolysis is not considered a significant degradation pathway under typical environmental conditions. Acetophenone exhibits moderate mobility in soil, with its sorption behavior influenced by soil organic carbon content. While the ¹³C₈ labeling is not expected to alter the fundamental degradation pathways, it may lead to a slight decrease in the rates of reactions where carbon bond cleavage is the rate-determining step, a phenomenon known as the kinetic isotope effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for the environmental fate of unlabeled acetophenone. This data serves as an estimate for the behavior of Acetophenone-¹³C₈.

Table 1: Biodegradation of Acetophenone

| Medium | Condition | Half-life (t½) | Reference |

| Water | Aerobic | 2 - 15 days | [1] |

| Water | Anaerobic | 20 - 60 days | [1] |

| Soil | Aerobic (surface) | 10 - 30 days | [1] |

| Soil | Aerobic (subsurface) | Months | [1] |

| Groundwater | - | 32 days | |

| River Water | - | 8 days | |

| Lake Water | - | 4.5 days |

Table 2: Photodegradation of Acetophenone

| Medium | Parameter | Value | Reference |

| Air | Atmospheric half-life (reaction with OH radicals) | ~6 days | |

| Water | Photolysis half-life | Hours to days | [1] |

| - | Triplet Quantum Yield | ~1.0 |

Note: The photodegradation half-life in water is highly dependent on factors such as water clarity, depth, and the presence of photosensitizers.

Table 3: Soil Sorption of Acetophenone

| Soil Type | Parameter | Value | Reference |

| Various | Log Koc | 1.23 - 1.98 | |

| Various | Koc | 10 - 270 |

Koc (Organic Carbon-Normalized Sorption Coefficient) indicates that acetophenone has very high to moderate mobility in soil.

Table 4: Hydrolysis of Acetophenone

| pH Range | Condition | Half-life (t½) | Reference |

| 5 - 9 | Environmental | Not a significant process |

Degradation Pathways and Mechanisms

The environmental degradation of acetophenone is primarily driven by biological and photochemical processes.

Biodegradation

Microorganisms in soil and water can utilize acetophenone as a carbon and energy source. The primary aerobic biodegradation pathway involves the oxidation of the acetyl group.

Under anaerobic conditions, the degradation of acetophenone is significantly slower and may proceed through different intermediates.

Photodegradation

Acetophenone absorbs ultraviolet (UV) radiation from sunlight, which can lead to its degradation in the atmosphere and surface waters. This process can occur through two main mechanisms:

-

Direct Photolysis: The direct absorption of photons by the acetophenone molecule, leading to its excitation and subsequent chemical transformation.

-

Indirect Photolysis: Reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH).

Hydrolysis

Acetophenone is chemically stable in water and does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant environmental fate process.

Influence of ¹³C₈ Isotopic Labeling: The Kinetic Isotope Effect (KIE)

The replacement of ¹²C with ¹³C in the acetophenone molecule can influence the rates of its degradation reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the heavier ¹³C isotope forms a slightly stronger chemical bond than ¹²C.

For a reaction to exhibit a significant KIE, the cleavage of a carbon bond must be involved in the rate-determining step of the reaction.

-

Biodegradation: The initial enzymatic attack on the acetophenone molecule, whether on the acetyl group or the aromatic ring, involves the breaking of C-H or C-C bonds. If this is the rate-limiting step, a primary KIE would be expected, leading to a slightly slower degradation rate for Acetophenone-¹³C₈ compared to its unlabeled counterpart. The magnitude of this effect is generally small for ¹³C.

-

Photodegradation: The initial absorption of light is a physical process and is not expected to show a significant KIE. However, subsequent bond-breaking reactions in the excited state could be subject to a KIE.

-

Hydrolysis and Sorption: These processes are not expected to show a significant KIE as they do not typically involve the cleavage of carbon bonds in the rate-determining step.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of chemical substances, based on internationally recognized guidelines.

Ready Biodegradability - CO₂ Evolution Test (Based on OECD 301B)

This test evaluates the potential for "ready" aerobic biodegradation of a substance in an aqueous medium.

Methodology:

-

Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared. The test substance, Acetophenone-¹³C₈, is added to achieve a concentration corresponding to 10-20 mg of dissolved organic carbon (DOC) per liter.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Incubation: The test medium is inoculated and incubated in sealed vessels at a constant temperature (22 ± 2 °C) in the dark for 28 days. The vessels are continuously aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a series of absorption bottles containing a known concentration of a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

-

Analysis: The amount of CO₂ produced is determined by titrating the remaining absorbent or by measuring the total inorganic carbon (IC).

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD 106)

This test determines the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a chemical.

Methodology:

-

Soil Selection and Characterization: A set of at least five different soil types with varying properties (e.g., organic carbon content, pH, clay content) are selected and characterized.

-

Test Solution Preparation: An aqueous solution of Acetophenone-¹³C₈ of known concentration is prepared, typically in 0.01 M CaCl₂ to maintain a constant ionic strength.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated at a constant temperature in the dark until equilibrium is reached (preliminary tests determine the required equilibration time).

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of Acetophenone-¹³C₈ remaining in the aqueous phase is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculation:

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Analytical Methodology

The quantification of Acetophenone-¹³C₈ in environmental matrices typically involves chromatographic separation followed by mass spectrometric detection.

-

Sample Preparation:

-

Water Samples: Direct injection or pre-concentration using solid-phase extraction (SPE).

-

Soil/Sediment Samples: Solvent extraction (e.g., with acetonitrile or acetone), followed by cleanup steps to remove interfering matrix components.

-

-

Analytical Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. Derivatization may be necessary to improve chromatographic performance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that is often preferred for its ability to analyze a wide range of compounds without derivatization.

-

The use of the ¹³C₈-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Conclusion

The environmental fate of Acetophenone-¹³C₈ is expected to be governed by the same processes as unlabeled acetophenone, with biodegradation and photodegradation being the primary routes of dissipation. The compound is anticipated to be readily biodegradable in aerobic environments and to have moderate mobility in soil. The ¹³C isotopic labeling may result in a slight reduction in the rate of biodegradation due to the kinetic isotope effect. Further studies specifically on Acetophenone-¹³C₈ would be necessary to definitively quantify the magnitude of this effect and to provide precise degradation rate constants.

References

Acetophenone-13C8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetophenone-13C8. Designed for professionals in research and drug development, this document outlines best practices for handling and storage, details on potential degradation pathways, and protocols for stability assessment to ensure the integrity and reliability of this critical isotopically labeled compound in experimental workflows.

Introduction to this compound

This compound is a stable, non-radioactive, isotopically labeled analog of acetophenone, where all eight carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetic and metabolic research. The chemical and physical properties of this compound are nearly identical to its unlabeled counterpart, and its stability is a critical factor for ensuring accurate and reproducible experimental results.

Recommended Storage Conditions

The primary goal of proper storage is to minimize degradation and maintain the chemical and isotopic purity of this compound. Based on information for both the labeled and unlabeled compound, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C Short-term: 2-8°C Stock Solutions: -20°C (1 month) or -80°C (6 months)[1] | Lower temperatures slow down potential degradation reactions. Specific recommendations for stock solutions provide guidance for prepared standards. |

| Light | Store in amber or opaque containers, protected from light.[1] | Acetophenone can be sensitive to light, which may induce photochemical degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, which can participate in oxidative and hydrolytic degradation. |

| Humidity | Store in a dry environment. | Prevents absorption of moisture, which could compromise purity and stability. |

| Container | Use chemically compatible containers such as amber glass bottles with airtight seals.[1] | Prevents leaching or reaction with the container material. |

Stability Profile and Potential Degradation Pathways

Acetophenone is a chemically stable compound under normal conditions[2]. However, exposure to harsh conditions can lead to degradation. The degradation pathways for this compound are expected to be identical to those of unlabeled acetophenone.

Forced degradation studies on acetophenone have identified several potential degradation products under various stress conditions. These include:

-

Oxidative Degradation: In the presence of oxidizing agents, acetophenone can undergo various reactions.

-

Photodegradation: Exposure to UV light can induce radical-mediated degradation.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can promote degradation.

The primary degradation products identified for acetophenone include toluene, 1-phenylethanol, and 2-acetylphenol[3]. A proposed degradation pathway is illustrated below.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and container closure system.

-

Storage: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, assess the purity and concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

-

Acceptance Criteria: The concentration of this compound should remain within a specified range (e.g., 95-105%) of the initial concentration, and no significant increase in degradation products should be observed.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Table 2: Forced Degradation Conditions for this compound

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 60°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Methodology:

-

Sample Preparation: Expose solutions of this compound to the stress conditions outlined in Table 2.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., reverse-phase HPLC with a photodiode array detector).

-

Peak Purity: Assess the peak purity of the main component to ensure that the chromatographic peak is not co-eluting with any degradation products.

-

Mass Balance: Evaluate the mass balance to account for all the material after degradation.

Conclusion

Maintaining the stability of this compound is paramount for its effective use as an internal standard in quantitative bioanalytical and metabolic studies. By adhering to the recommended storage conditions and understanding the potential degradation pathways, researchers can ensure the integrity of their analytical results. The implementation of robust stability testing protocols, including both long-term and forced degradation studies, is essential for establishing appropriate handling procedures and shelf-life for this valuable research compound.

References

Methodological & Application

Application Notes and Protocol for Acetophenone-¹³C₈ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, the simplest aromatic ketone, is a common volatile organic compound and a precursor in various chemical syntheses. Accurate and precise quantification of acetophenone in diverse matrices is crucial in environmental analysis, food science, and pharmaceutical development. Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision.[1][2] This is achieved by using a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass.[3] Acetophenone-¹³C₈ is an ideal SIL internal standard for the quantification of acetophenone. It contains eight ¹³C atoms, giving it a mass difference of +8 amu compared to the natural abundance acetophenone. This significant mass shift prevents spectral overlap between the analyte and the internal standard.[3]

This document provides a detailed protocol for the use of Acetophenone-¹³C₈ as an internal standard in quantitative mass spectrometry, targeting researchers, scientists, and drug development professionals.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a method of determining the concentration of a substance in a sample by adding a known amount of an isotopically enriched form of that substance to the sample. The analyte and the internal standard are co-isolated and analyzed by mass spectrometry. The ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise results.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of acetophenone using Acetophenone-¹³C₈ as an internal standard with LC-MS/MS. These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Method Validation Parameters for Acetophenone Analysis

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

Table 2: Mass Spectrometry Parameters for Acetophenone and Acetophenone-¹³C₈

| Parameter | Acetophenone (Analyte) | Acetophenone-¹³C₈ (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 121.1 | 129.1 |

| Product Ion 1 (m/z) | 105.1 (Benzoyl cation) | 113.1 (¹³C₇-Benzoyl cation) |

| Product Ion 2 (m/z) | 77.1 (Phenyl cation) | 83.1 (¹³C₆-Phenyl cation) |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time (ms) | 50 - 100 | 50 - 100 |

Experimental Protocols

This section details the methodologies for a typical quantitative analysis of acetophenone using Acetophenone-¹³C₈ as an internal standard by LC-MS/MS.

Materials and Reagents

-

Acetophenone standard

-

Acetophenone-¹³C₈ internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Sample matrix (e.g., plasma, water, food extract)

-

Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Sample Preparation

-

Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of acetophenone at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of Acetophenone-¹³C₈ at a concentration of 1 mg/mL in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of acetophenone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of Acetophenone-¹³C₈ at a concentration of 100 ng/mL in methanol.

-

-

Sample and Calibration Curve Preparation:

-

To 100 µL of each sample and each calibration curve standard, add 10 µL of the 100 ng/mL Acetophenone-¹³C₈ working internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins (if in a biological matrix).

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As listed in Table 2.

-

Ion Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

-

Data Analysis

-

Integrate the peak areas for the specified MRM transitions for both acetophenone and Acetophenone-¹³C₈.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the acetophenone standards.

-

Determine the concentration of acetophenone in the samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Quantitative analysis workflow using an internal standard.

Caption: Principle of isotope dilution mass spectrometry.

References

Application of Acetophenone-13C8 in Tracing Phenylpropanoid and Benzenoid Metabolic Pathways

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), allows researchers to trace the flow of atoms through metabolic pathways.[1][2][3][4] Acetophenone, the simplest aromatic ketone, and its derivatives are involved in various biological processes and serve as precursors for a wide range of compounds.[5] This application note describes a hypothetical methodology for utilizing Acetophenone-¹³C₈ as a tracer to investigate the metabolic flux through phenylpropanoid and benzenoid pathways in a model organism.

Acetophenone-¹³C₈, with all eight carbon atoms labeled, provides a distinct isotopic signature that can be tracked through downstream metabolic conversions. This allows for the quantification of pathway utilization, identification of metabolic bottlenecks, and discovery of novel metabolic routes. The protocols outlined below are designed for researchers in metabolic engineering, drug discovery, and plant biology aiming to understand the metabolism of aromatic compounds.

Principle

The core principle of ¹³C-Metabolic Flux Analysis involves introducing a ¹³C-labeled substrate into a biological system and measuring the distribution of the ¹³C label in downstream metabolites. By analyzing the mass isotopomer distributions of key intermediates and end-products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the relative and absolute fluxes through different metabolic pathways can be determined.

In this context, Acetophenone-¹³C₈ is introduced to a cell culture or organism. The labeled acetophenone is taken up by the cells and metabolized. The ¹³C atoms from the acetophenone molecule will be incorporated into various downstream metabolites. By tracking the enrichment of ¹³C in these compounds, we can quantify the metabolic flux.

Applications

The use of Acetophenone-¹³C₈ in metabolic flux analysis can be applied to several research areas:

-

Elucidating Microbial Degradation Pathways: Investigating the pathways of aromatic compound degradation in microorganisms, which is crucial for bioremediation and industrial biotechnology. Some bacteria can utilize acetophenone as a carbon source.

-

Studying Plant Secondary Metabolism: Tracing the biosynthesis of phenylpropanoids and benzenoids in plants, which are important for plant defense, signaling, and the production of valuable natural products.

-

Investigating Drug Metabolism: Understanding the metabolic fate of acetophenone-containing xenobiotics in mammalian systems, which is a critical aspect of drug development and toxicology. Studies in rats have shown that acetophenone derivatives are metabolized through various reactions including demethylation and hydroxylation.

Experimental Workflow

The overall experimental workflow for a typical Acetophenone-¹³C₈ metabolic flux analysis experiment is depicted below. This involves cell cultivation, introduction of the labeled substrate, sample quenching and extraction, analytical measurement, and data analysis.

Caption: A generalized workflow for Acetophenone-¹³C₈ metabolic flux analysis.

Protocol: Tracing Acetophenone Metabolism in Arthrobacter sp.

This protocol provides a detailed method for studying the metabolic flux of acetophenone in an Arthrobacter species, which is known to metabolize this compound.

1. Materials and Reagents:

-

Arthrobacter sp. strain capable of growth on acetophenone

-

Minimal salt medium

-

Acetophenone-¹³C₈ (≥99% isotopic purity)

-

Unlabeled Acetophenone

-

Quenching solution (-80°C, 60% methanol in water)

-

Extraction solution (e.g., chloroform:methanol:water mixture)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

2. Experimental Procedure:

-

Pre-culture Preparation: Inoculate Arthrobacter sp. in a minimal salt medium containing a non-aromatic carbon source (e.g., glucose) and grow to mid-log phase.

-

Adaptation to Acetophenone: Transfer the cells to a fresh minimal salt medium containing unlabeled acetophenone as the sole carbon source and allow for adaptation.

-

Labeling Experiment:

-

Harvest the adapted cells by centrifugation and wash with fresh medium.

-

Resuspend the cells in a minimal salt medium containing a defined concentration of Acetophenone-¹³C₈ (e.g., 10 mM).

-

Incubate the culture under optimal growth conditions.

-

-

Sampling and Quenching:

-

Collect cell samples at different time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of label incorporation.

-

Immediately quench metabolic activity by adding the cell suspension to the pre-chilled quenching solution.

-

-

Metabolite Extraction:

-

Centrifuge the quenched samples to pellet the cells.

-

Extract intracellular metabolites using a suitable solvent system.

-

Separate the phases and collect the polar (containing primary metabolites) and non-polar fractions.

-

-

Sample Preparation for GC-MS:

-

Dry the metabolite extracts under a stream of nitrogen.

-

Derivatize the dried samples with MSTFA to increase the volatility of the metabolites for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized samples into the GC-MS system.

-

Use an appropriate temperature gradient to separate the metabolites.

-

Acquire mass spectra in full scan mode to determine the mass isotopomer distributions of key metabolites.

-

3. Data Analysis:

-

Data Processing: Process the raw GC-MS data to identify metabolites and correct for natural isotope abundance.

-

Metabolic Model: Construct a metabolic network model of the known acetophenone degradation pathway in Arthrobacter.

-

Flux Calculation: Use a software package like INCA or Metran to estimate the metabolic fluxes by fitting the experimental mass isotopomer data to the metabolic model.

-

Statistical Evaluation: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Hypothetical Metabolic Pathway and Data

The metabolism of acetophenone in Arthrobacter sp. is proposed to proceed via an initial oxygenation to phenyl acetate, followed by hydrolysis to phenol and acetate. Acetophenone-¹³C₈ would label these downstream products.

Caption: Proposed metabolic fate of Acetophenone-¹³C₈ in Arthrobacter sp.

Table 1: Hypothetical Mass Isotopomer Distribution Data

The following table presents hypothetical mass isotopomer distribution (MID) data for key metabolites following a 60-minute incubation with Acetophenone-¹³C₈. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 | M+8 |

| Acetophenone | 0.01 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.99 |

| Phenyl acetate | 0.25 | 0.01 | 0.01 | 0.01 | 0.02 | 0.02 | 0.03 | 0.05 | 0.60 |

| Phenol | 0.40 | 0.02 | 0.03 | 0.05 | 0.10 | 0.15 | 0.25 | - | - |

| Acetate | 0.30 | 0.05 | 0.65 | - | - | - | - | - | - |

| Citrate | 0.85 | 0.05 | 0.10 | 0.00 | 0.00 | 0.00 | - | - | - |

Interpretation of Hypothetical Data:

-

The high enrichment of M+8 in Acetophenone confirms efficient uptake of the labeled substrate.

-

The significant M+8 fraction in Phenyl acetate indicates that the primary metabolic route is through this intermediate.

-

The labeling pattern in Phenol (up to M+6) and Acetate (up to M+2) is consistent with the hydrolysis of Phenyl acetate.

-

The appearance of M+2 in Citrate suggests the entry of labeled acetate into the TCA cycle.

Conclusion

Acetophenone-¹³C₈ is a potentially valuable tracer for investigating the metabolism of aromatic compounds. The methodology presented here, combining stable isotope labeling with mass spectrometry and computational modeling, can provide quantitative insights into the metabolic fluxes through phenylpropanoid and benzenoid pathways. While this application note provides a hypothetical framework, the specific experimental conditions and analytical methods should be optimized for the biological system under investigation. The successful application of this approach will contribute to a deeper understanding of aromatic compound metabolism in various organisms.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease | MDPI [mdpi.com]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR (qNMR) using Acetophenone-¹³C₈

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1][2][3] Unlike chromatographic methods, qNMR is a primary ratio method, meaning it does not require a reference standard of the exact same compound being quantified.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate and precise quantification. This makes qNMR an invaluable tool in pharmaceutical analysis for applications such as potency determination, purity assessment of active pharmaceutical ingredients (APIs), and quantification of impurities.

Using Acetophenone-¹³C₈ as an Internal Standard in ¹³C qNMR

While ¹H qNMR is more common due to the high natural abundance and sensitivity of the proton nucleus, ¹³C qNMR offers distinct advantages, particularly for complex molecules where signal overlap in the ¹H spectrum is problematic. The wider chemical shift range of ¹³C NMR often provides better signal separation.

Acetophenone-¹³C₈ is an excellent choice as an internal standard for ¹³C qNMR for several key reasons:

-

Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes.

-

Simplified Spectrum: The fully ¹³C-labeled aromatic ring and carbonyl carbon provide distinct signals that are less likely to overlap with analyte signals. The use of a fully labeled standard can enhance signal intensity.

-

Well-Defined Signals: The carbonyl and aromatic carbon signals appear in predictable regions of the ¹³C NMR spectrum.

-

Structural Similarity: As an aromatic ketone, it shares some structural characteristics with many pharmaceutical compounds, which can lead to similar relaxation behavior, a crucial factor for accurate quantification.

Application: Purity Determination of Ibuprofen API

This application note details the use of ¹³C qNMR with Acetophenone-¹³C₈ as an internal standard for the precise purity determination of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).

Experimental Workflow for Ibuprofen Purity Assessment

Caption: Workflow for qNMR analysis of Ibuprofen.

Detailed Experimental Protocol

Materials and Reagents

-

Ibuprofen API (analyte)

-

Acetophenone-¹³C₈ (Internal Standard, IS)

-

Chloroform-d (CDCl₃) or other suitable deuterated solvent

-

Chromium (III) acetylacetonate (Cr(acac)₃) - relaxation agent

-

High-precision analytical balance (readability to at least 0.01 mg)

-

Volumetric flasks and pipettes

-

NMR tubes (e.g., 5 mm diameter)

Sample Preparation

-

Weighing: Accurately weigh approximately 20-30 mg of Ibuprofen API into a clean, dry vial. Record the exact weight.

-

Internal Standard: Accurately weigh approximately 10-15 mg of Acetophenone-¹³C₈ into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the internal standard that provides comparable signal intensities for the selected peaks.

-

Dissolution: To the vial, add approximately 0.7 mL of CDCl₃. To ensure quantitative results in a reasonable time, add a small amount of the relaxation agent Cr(acac)₃ (approximately 5-10 mg) to shorten the long ¹³C spin-lattice relaxation times (T1).

-

Mixing: Ensure complete dissolution by vortexing the vial.

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better sensitivity and signal dispersion.

-

Experiment: 1D ¹³C NMR with inverse-gated proton decoupling. This pulse sequence is crucial as it decouples the protons during signal acquisition to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) during the relaxation delay to improve sensitivity, while minimizing NOE during acquisition to ensure accurate integration.

Key Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgig (or equivalent) | Inverse-gated decoupling for quantitative ¹³C NMR. |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Relaxation Delay (D1) | ≥ 5 x T1(max) | To ensure complete relaxation of all nuclei between pulses. With Cr(acac)₃, T1 values are significantly reduced. A D1 of 10-20 seconds is a good starting point. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Number of Scans (NS) | 128 or higher | To achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision). |

| Temperature | 298 K | Maintained at a constant temperature. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform a careful baseline correction across the entire spectrum.

-

Signal Selection and Integration:

-

Ibuprofen: Select a well-resolved, sharp signal from a quaternary carbon of ibuprofen, for example, the carboxylic acid carbon (around 181 ppm) or one of the aromatic quaternary carbons (around 137-140 ppm), as these are less likely to have variable NOE effects.

-

Acetophenone-¹³C₈: Select a distinct signal from the internal standard, such as the carbonyl carbon.

-

Integration: Integrate the selected signals for both the analyte and the internal standard. Ensure the integration limits are set wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled.

-

Calculation of Purity

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Where:

-

I_analyte = Integral of the selected analyte signal

-

I_is = Integral of the selected internal standard signal

-

N_analyte = Number of carbons giving rise to the selected analyte signal (usually 1)

-

N_is = Number of carbons giving rise to the selected internal standard signal (usually 1)

-

MW_analyte = Molecular weight of the analyte (Ibuprofen: 206.29 g/mol )

-

MW_is = Molecular weight of the internal standard (Acetophenone-¹³C₈)

-

m_analyte = Mass of the analyte

-

m_is = Mass of the internal standard

-

Purity_is = Purity of the internal standard (as a percentage)

Quantitative Data Summary

The following table presents hypothetical purity data for three different batches of Ibuprofen API, as determined by the ¹³C qNMR method described.

| Batch ID | Mass Ibuprofen (mg) | Mass Acetophenone-¹³C₈ (mg) | Integral (Ibuprofen) | Integral (IS) | Calculated Purity (%) |

| IBU-2025-01 | 25.12 | 12.55 | 1.52 | 1.00 | 99.5 |

| IBU-2025-02 | 24.98 | 12.61 | 1.48 | 1.01 | 98.7 |

| IBU-2025-03 | 25.33 | 12.49 | 1.55 | 0.99 | 99.8 |

Note: These are example data for illustrative purposes. The purity of pharmaceutical-grade ibuprofen is typically high, often exceeding 99%. Commercial (S)-ibuprofen products have been found to have optical purities in the range of 98.7-99.1%. The acceptable range for the active ingredient in Ibuprofen tablets is generally between 90.0% and 110.0% of the labeled amount.

Logical Pathway for qNMR Method Implementation in QC

Caption: Implementation pathway for a qNMR method.

Conclusion

Quantitative ¹³C NMR spectroscopy using a fully labeled internal standard like Acetophenone-¹³C₈ offers a robust, precise, and reliable method for the purity assessment of active pharmaceutical ingredients. It serves as an excellent alternative or complementary technique to traditional chromatographic methods, providing structural confirmation and quantitative data in a single experiment. The detailed protocol and workflow provided here offer a comprehensive guide for researchers and quality control professionals to implement this advanced analytical technique.

References

Application Notes and Protocols for Acetophenone-13C8 as a Tracer in Environmental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, a simple aromatic ketone, is utilized in fragrances, as a flavoring agent, and as a precursor in organic synthesis. Its presence in the environment stems from industrial effluents and as a byproduct of various chemical processes. Understanding its environmental fate—persistence, degradation, and transformation—is crucial for assessing its ecological impact. Acetophenone-13C8, a stable isotope-labeled analog of acetophenone, serves as a powerful tracer to elucidate these processes. By incorporating a heavy isotope of carbon (¹³C) at all eight carbon positions, researchers can distinguish the tracer and its metabolic byproducts from naturally occurring (¹²C) acetophenone, enabling precise tracking through complex environmental matrices.

Applications of this compound in Environmental Science

Stable isotope tracers like this compound are invaluable tools for a range of environmental investigations:

-

Biodegradation Pathway Elucidation: Tracing the ¹³C label allows for the identification of metabolic intermediates and final degradation products in soil, water, and sediment. This helps to confirm and discover microbial degradation pathways under both aerobic and anaerobic conditions.

-

Quantitative Fate and Transport Analysis: By measuring the concentration of this compound and its labeled metabolites over time, researchers can determine degradation rates, half-lives, and the extent of mineralization to ¹³CO₂.

-

Microbial Community Analysis (Stable Isotope Probing): SIP techniques can identify the specific microorganisms responsible for acetophenone degradation. By incorporating ¹³C from the tracer into their biomass (e.g., DNA, RNA, phospholipids), these active microbes can be identified and characterized.

-